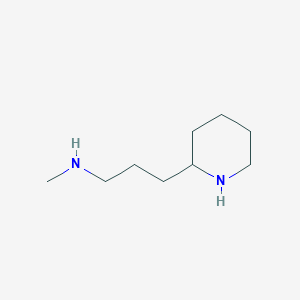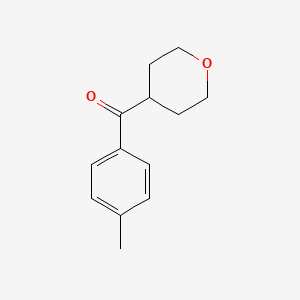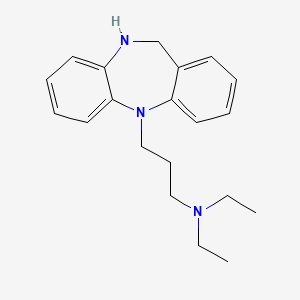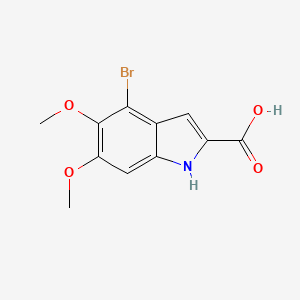![molecular formula C9H13N5O B13975563 4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B13975563.png)
4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol is an organic compound belonging to the class of phenylpyrazoles. These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group
Métodos De Preparación
The synthesis of 4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol involves several steps. One common method includes the reaction of tert-butylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with formamide to yield the desired pyrazolopyrimidine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol involves its interaction with specific molecular targets. For instance, it acts as a selective inhibitor of src family kinases, including v-Src and c-Fyn, as well as the tyrosine kinase c-Abl . These interactions disrupt the signaling pathways involved in cell growth and proliferation, making the compound a potential candidate for cancer therapy.
Comparación Con Compuestos Similares
4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol can be compared with other similar compounds, such as:
- 1-m-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
These compounds share a similar pyrazolopyrimidine core but differ in their substituents, which can affect their chemical properties and biological activities
Propiedades
Fórmula molecular |
C9H13N5O |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
4-amino-1-tert-butyl-2H-pyrazolo[3,4-d]pyrimidin-3-one |
InChI |
InChI=1S/C9H13N5O/c1-9(2,3)14-7-5(8(15)13-14)6(10)11-4-12-7/h4H,1-3H3,(H,13,15)(H2,10,11,12) |
Clave InChI |
KIVGHWGMBFJXTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C2=NC=NC(=C2C(=O)N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)
![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)
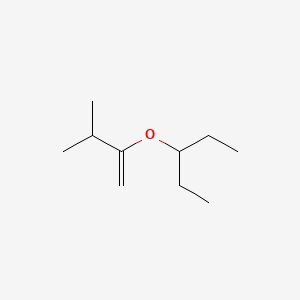
![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)

![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt](/img/structure/B13975504.png)


